Hydrogen Selenite

Description

Properties

CAS No. |

20638-10-2 |

|---|---|

Molecular Formula |

HO3Se- |

Molecular Weight |

127.98 g/mol |

IUPAC Name |

hydrogen selenite |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)/p-1 |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-M |

SMILES |

O[Se](=O)[O-] |

Canonical SMILES |

O[Se](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

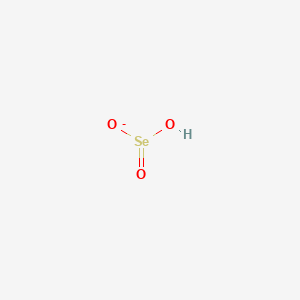

hydrogen selenite chemical formula and structure

An In-depth Technical Guide to Hydrogen Selenite (B80905): Chemical Formula, Structure, and Core Properties

For researchers, scientists, and drug development professionals, a precise understanding of chemical entities is paramount. This guide provides a detailed examination of hydrogen selenite, an oxoanion of selenium. While often discussed in the context of its metabolic product, hydrogen selenide, this document focuses on the distinct chemical and physical properties of the this compound ion itself.

Chemical Formula and Nomenclature

The this compound ion, an inorganic anion, is characterized by the chemical formula HSeO₃⁻ . It is also referred to as the biselenite ion. This species is the conjugate base of selenous acid (H₂SeO₃) and the conjugate acid of the selenite ion (SeO₃²⁻). Its sodium salt, sodium this compound, has the chemical formula NaHSeO₃.[1]

Molecular Structure and Bonding

The this compound ion consists of a central selenium atom bonded to three oxygen atoms, with one of the oxygen atoms being protonated. The overall geometry is a trigonal pyramid, similar to the selenite ion (SeO₃²⁻), with the selenium atom at the apex. This geometry arises from the presence of a lone pair of electrons on the selenium atom.

Structural studies in the solid state and in aqueous solutions have provided insight into the bond lengths within the ion. A key feature is the differentiation in bond lengths between the selenium-oxygen bonds. The Se-O bond to the protonated oxygen (Se-OH) is longer than the bonds to the non-protonated oxygen atoms (Se-O⁻ and Se=O).[2]

Structural Diagram of the this compound Ion

References

Synthesis of Hydrogen Selenite from Selenium Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hydrogen selenite (B80905) (H₂SeO₃), also known as selenous acid, from selenium dioxide (SeO₂). The document details the underlying chemical principles, a step-by-step experimental protocol for its laboratory-scale preparation, and key quantitative data. Furthermore, it includes diagrams illustrating the synthesis workflow and the significant role of selenoproteins, for which hydrogen selenite is a precursor, in cellular redox signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who require a thorough understanding of the preparation and biological relevance of this important selenium compound.

Introduction

This compound (selenous acid) is a pivotal inorganic compound of selenium. As the principal oxoacid of selenium in the +4 oxidation state, it serves as a crucial precursor in the synthesis of various organoselenium compounds and inorganic selenites.[1] Its applications are diverse, ranging from its use as an oxidizing agent in organic synthesis to its role in the chemical darkening of metals.[2] For professionals in drug development and the life sciences, this compound is of particular interest as a source of selenium for the biosynthesis of selenoproteins. These specialized proteins are integral to cellular antioxidant defense mechanisms and the regulation of redox signaling pathways.[3][4][5]

The synthesis of this compound from selenium dioxide is a straightforward and widely employed method, relying on the acidic nature of selenium dioxide, which readily dissolves in water to form the corresponding acid. This guide presents a detailed methodology for this synthesis, along with relevant quantitative data and visualizations to facilitate a comprehensive understanding of the process and its broader biochemical context.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactant, selenium dioxide, and the product, this compound, is provided in the table below for easy reference.

| Property | Selenium Dioxide (SeO₂) | This compound (H₂SeO₃) |

| Molar Mass | 110.96 g/mol [6] | 128.97 g/mol [7] |

| Appearance | White or creamy-white crystalline powder[8] | Colorless, transparent, hygroscopic crystals[7] |

| Melting Point | 340 °C (under pressure)[8] | Decomposes at 70 °C[1] |

| Boiling Point | Sublimes at 315 °C[9] | Not applicable (decomposes) |

| Density | 3.95 g/cm³[8] | 3.0 g/cm³[1] |

| Solubility in Water | 38.4 g/100 mL at 14 °C; 82.5 g/100 mL at 65 °C[9] | Very soluble[1] |

| Acidity (pKa) | Forms an acidic solution | pKa₁ = 2.62, pKa₂ = 8.32[2] |

Experimental Protocol: Synthesis of this compound

This section details the laboratory-scale procedure for the synthesis of this compound from selenium dioxide.

3.1. Materials and Equipment

-

Selenium dioxide (SeO₂)

-

Deionized water (H₂O)

-

Porcelain mortar and pestle

-

Beaker

-

Water bath (bain-marie)

-

Glass filter funnel

-

Filter paper

-

Vacuum desiccator

-

Potassium hydroxide (B78521) (KOH) pellets (as desiccant)

-

Heating plate

-

Stirring rod

3.2. Synthesis Procedure

The synthesis of this compound from selenium dioxide is based on the direct hydration of the acidic oxide. The overall reaction is:

SeO₂ + H₂O ⇌ H₂SeO₃

A detailed workflow for this process is illustrated in the diagram below.

3.3. Detailed Method

-

Dissolution: In a porcelain mortar, carefully weigh a desired amount of selenium dioxide. Add a small amount of deionized water and stir with a pestle until the selenium dioxide has completely dissolved.[10] The high solubility of selenium dioxide in water facilitates this process.[9]

-

Evaporation: Transfer the resulting selenous acid solution to a beaker. Place the beaker on a water bath (bain-marie) and gently heat to evaporate the water.[10] Continue the evaporation until the onset of crystallization is observed. It is crucial to avoid evaporating to complete dryness, as this can lead to the decomposition of selenous acid back to selenium dioxide, which is volatile.

-

Crystallization and Filtration: Once crystallization begins, remove the beaker from the water bath and allow it to cool to room temperature. As the solution cools, this compound will crystallize. Collect the crystals by filtration through a glass filter funnel.[10]

-

Purification (Optional Recrystallization): For higher purity, the crude this compound can be recrystallized. Dissolve the crystals in a minimal amount of boiling deionized water, then allow the solution to cool slowly to induce crystallization. Filter the purified crystals as described in the previous step.

-

Drying: Carefully press the recrystallized this compound between sheets of filter paper to remove excess water. Place the crystals in a vacuum desiccator containing potassium hydroxide (KOH) as a drying agent.[10] Dry for three to four days. It is important not to extend the drying time significantly, as this may cause dehydration of the acid.

-

Storage: Store the dried this compound crystals in a tightly sealed container to protect them from atmospheric moisture, as the compound is hygroscopic.[2]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The infrared spectrum of solid this compound shows characteristic absorption bands that confirm the presence of Se-O and O-H bonds. The spectra indicate the presence of discrete H₂SeO₃ molecules.[11][12]

-

Raman Spectroscopy: Raman spectroscopy of aqueous solutions of selenous acid provides vibrational frequencies for the H₂SeO₃ molecule.[13] Studies of molten selenous acid have also been conducted.[14][15]

Biological Relevance and Signaling Pathways

For researchers in drug development and the life sciences, a key application of this compound is as a precursor for the synthesis of selenoproteins. In biological systems, selenite (the conjugate base of selenous acid) is the starting point for the incorporation of selenium into the amino acid selenocysteine, which is then integrated into selenoproteins.[16][17]

These selenoproteins, which include glutathione (B108866) peroxidases and thioredoxin reductases, are critical components of the cellular antioxidant defense system and play a vital role in redox signaling.[3][4][5]

The diagram above illustrates the pathway from selenite uptake to the synthesis of selenoproteins and their subsequent role in mitigating oxidative stress and modulating redox signaling. This highlights the fundamental importance of this compound as a precursor in these critical biological processes.

Safety Considerations

Selenium compounds are toxic and should be handled with care. Selenium dioxide and this compound are corrosive and can cause burns upon contact with skin and eyes. Inhalation of dust or fumes can lead to respiratory irritation.[6][18] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from selenium dioxide, a fundamental and accessible laboratory procedure. The quantitative data on the physical and chemical properties of the involved compounds, along with the characterization methods, offer a comprehensive basis for the practical application of this synthesis. Furthermore, the elucidation of the role of this compound as a precursor in the biosynthesis of selenoproteins and their involvement in cellular redox signaling pathways underscores the significance of this compound for researchers in the biomedical and pharmaceutical sciences. By following the detailed methodology and safety precautions outlined in this guide, researchers can reliably synthesize and utilize this compound for a wide range of scientific applications.

References

- 1. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenous acid - Wikipedia [en.wikipedia.org]

- 3. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Selenious Acid | H2SeO3 | CID 1091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Selenium Dioxide | SeO2 | CID 24007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Selenium dioxide | 7446-08-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. From selenium to selenoproteins: synthesis, identity, and their role in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SELENIUM DIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Hydrogen Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hydrogen selenite (B80905), primarily in the context of its parent acid, selenous acid (H₂SeO₃). The information is tailored for researchers, scientists, and professionals in drug development who are interested in the scientific attributes and potential applications of this selenium compound.

Physical Properties of Selenous Acid (H₂SeO₃)

Selenous acid is the primary form in which the hydrogen selenite anion is studied. It is a colorless, crystalline solid that is readily soluble in water.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | H₂SeO₃ | [2][5][6] |

| Molecular Weight | 128.97 g/mol | [1][4][6] |

| Appearance | Transparent, colorless crystals or white hygroscopic solid.[1][2] | [1][2] |

| Density | 3.004 g/cm³ at 15°C | [1][2][4] |

| Melting Point | Decomposes at 70 °C (158 °F).[1][2] | [1][2] |

| Solubility | Very soluble in water; soluble in ethanol.[2] | [2] |

| Vapor Pressure | 2 mmHg at 15°C | [1] |

Chemical Properties of Selenous Acid and this compound

Selenous acid is a diprotic acid, meaning it can donate two protons in aqueous solution.[2] The first dissociation yields the this compound ion (HSeO₃⁻), and the second yields the selenite ion (SeO₃²⁻).

The dissociation equilibria in water are as follows:

-

H₂SeO₃ ⇌ H⁺ + HSeO₃⁻

-

HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻

The acid dissociation constants (pKa) are key to understanding its behavior in biological systems.

| Dissociation Constant | Value | Reference |

| pKa₁ | 2.46 - 2.62 | [1][2][7][8][9] |

| pKa₂ | 7.3 - 8.32 | [2][7][8][9] |

Selenous acid and its corresponding ions can act as oxidizing agents.[2][3] The standard reduction potentials indicate its tendency to be reduced to elemental selenium.

| Reaction | Standard Reduction Potential (E°) | Reference |

| H₂SeO₃ + 4H⁺ + 4e⁻ ⇌ Se + 3H₂O (in 1 M H⁺) | +0.74 V | [2] |

| SeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Se + 6OH⁻ (in 1 M OH⁻) | -0.37 V | [2] |

-

With Bases: Selenous acid reacts with bases to form selenite salts.[7] For example, with sodium hydroxide (B78521), it forms sodium selenite.[6]

-

As an Oxidizing Agent: It is a moderately strong oxidizing agent, capable of oxidizing substances like sulfur dioxide.[2][3] For instance, it reacts with hydrogen sulfide (B99878) to produce sulfur and elemental selenium.[4][6]

-

Reduction: It can be reduced to elemental selenium by various reducing agents.[1]

-

Decomposition: When heated, it decomposes to selenium dioxide and water.[1]

Experimental Protocols

A common method for preparing selenous acid is by the hydration of selenium dioxide.[2][4][10]

Protocol: Synthesis from Selenium Dioxide

-

Materials: Selenium dioxide (SeO₂), deionized water, porcelain mortar, glass filter, desiccator with potassium hydroxide (KOH).

-

Procedure:

-

Dissolve a known quantity of selenium dioxide in a minimal amount of deionized water in a porcelain mortar.[10] SeO₂ is hygroscopic and dissolves readily.[10]

-

Transfer the solution to an evaporating dish and heat gently on a water bath to concentrate the solution until crystallization begins.[10] Avoid evaporating to dryness to prevent the formation and volatilization of selenium dioxide.[11]

-

Allow the solution to cool to room temperature to form crystals of selenous acid.[10][11]

-

Filter the crystals using a glass filter.[10]

-

For higher purity, the crystals can be recrystallized by dissolving them in a small amount of hot deionized water and allowing them to cool slowly.[10][11]

-

Dry the purified crystals in a desiccator over a drying agent like KOH for several days.[10]

-

Another method involves the oxidation of elemental selenium with nitric acid.[3][4][11]

Protocol: Synthesis from Elemental Selenium

-

Materials: Elemental selenium powder, concentrated nitric acid, fume hood, heating mantle, filtration apparatus.

-

Procedure:

-

In a fume hood, gently heat concentrated nitric acid in a flask.[11]

-

Add small portions of selenium powder to the hot nitric acid.[11] Allow each portion to dissolve before adding the next.

-

After all the selenium has been added, boil the solution to expel nitrogen dioxide fumes.[11]

-

Cool the solution and filter it.[11]

-

Evaporate the filtrate carefully to obtain crystals of selenous acid.[11]

-

The pKa values of selenous acid can be determined by potentiometric titration with a strong base.

Protocol: Potentiometric Titration

-

Materials: Selenous acid solution of known concentration (e.g., 0.1 M), standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), pH meter, magnetic stirrer, burette.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the selenous acid solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the NaOH solution from the burette in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the second equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.

-

Biological Role and Signaling

In biological systems, selenite is a source of the essential trace element selenium.[1][12][13][14] Selenium is a critical component of selenoproteins, such as glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs), which are vital antioxidant enzymes.[12][14][15] These enzymes play a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).[15]

The mechanism of selenite's antioxidant and pro-apoptotic effects is of significant interest in drug development, particularly in cancer research.[15][16] At physiological concentrations, selenite contributes to antioxidant defense, while at higher concentrations, it can induce apoptosis in cancer cells, potentially through the generation of oxidative stress.[15]

The following diagram illustrates the role of selenite in the antioxidant defense system.

Caption: Role of Selenite in Antioxidant Defense.

A typical workflow to investigate the antioxidant properties of selenite in a cellular model is depicted below.

Caption: Workflow for Antioxidant Activity Assay.

Safety and Handling

Selenous acid and other selenium compounds are toxic if ingested or inhaled in excessive amounts.[2][5][17][18] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1][5] Chronic exposure can lead to selenium poisoning, with symptoms including garlic-like breath, hair loss, and neurological effects.[5]

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.[17][18][19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20]

-

Store in a cool, dry place away from incompatible materials such as strong reducing agents.[5]

This guide provides a foundational understanding of the physical and chemical properties of this compound, with a focus on its parent acid, for professionals in research and drug development. The detailed information on its properties, synthesis, and biological roles is intended to support further investigation and application of this important selenium compound.

References

- 1. Selenious Acid | H2SeO3 | CID 1091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selenous acid - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. extramarks.com [extramarks.com]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Selenous acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 8. 2012books.lardbucket.org [2012books.lardbucket.org]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. What is Selenious Acid used for? [synapse.patsnap.com]

- 13. macsenlab.com [macsenlab.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 16. Application of Sodium Selenite in the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 19. CAS 7783-00-8: Selenious acid | CymitQuimica [cymitquimica.com]

- 20. americanregent.com [americanregent.com]

A Comprehensive Technical Guide to Hydrogen Selenite: Properties, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hydrogen selenite (B80905), focusing on its chemical identity, safety information, and its significant roles in biological systems. This document details experimental protocols for its synthesis and analysis and explores its involvement in key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological interactions are visualized using pathway diagrams.

Chemical Identity and Safety

While the term "hydrogen selenite" refers to the HSeO₃⁻ anion, it is most commonly handled in its salt form, sodium this compound.

Table 1: Chemical Identifiers for Sodium this compound

| Identifier | Value |

| CAS Number | 7782-82-3[1][2][3][4] |

| Molecular Formula | HNaO₃Se[1][3] |

| Molecular Weight | 150.96 g/mol [1][2] |

| Synonyms | Sodium biselenite, Sodium hydroselenite[2][3][4][5] |

Safety Information

Sodium this compound is classified as a hazardous substance. Below is a summary of its key safety data.

Table 2: Hazard Identification and Safety Precautions for Sodium this compound

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Inhalation) | ☠️ | H301: Toxic if swallowed. H331: Toxic if inhaled.[3][6] | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash thoroughly after handling. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | ⚕️ | H373: May cause damage to organs through prolonged or repeated exposure.[3][6] | P314: Get medical advice/attention if you feel unwell. |

| Hazardous to the Aquatic Environment | ambiental | H410: Very toxic to aquatic life with long lasting effects.[3][6] | P273: Avoid release to the environment. |

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a related selenium compound, sodium hydroselenide, and an analytical method for the determination of selenite.

Synthesis of Sodium Hydroselenide (NaHSe)

This protocol describes the synthesis of the reduced form, sodium hydroselenide (NaHSe), from elemental selenium.

Experimental Protocol:

-

Preparation: All reagents, unless specified, should be purchased from a reputable chemical supplier. The synthesis should be conducted under a fume hood within an inert argon gas atmosphere in a large Perspex box.

-

Reaction Setup: Dissolve 151.32 mg of sodium borohydride (B1222165) (NaBH₄) in 2 mL of nitrogen-purged deionized water.

-

Synthesis: Add the NaBH₄ solution to an open 50 mL Falcon tube containing an excess of over 200 mg of elemental selenium powder.

-

Yield Estimation: The reaction liberates hydrogen gas (H₂). To estimate the yield, divert the evolved H₂ gas to an inverted, water-filled measuring cylinder. The volume of displaced water can be used to calculate the reaction yield. A theoretical displacement of 313 mL of water corresponds to a 100% yield.[7]

Iodometric Titration for Selenite Determination

This method is used to determine the selenium content in a sample by reacting selenite with potassium iodide and titrating the resulting iodine.

Experimental Protocol:

-

Sample Preparation: Weigh the sample and dissolve it in approximately 70 mL of distilled water in a 150 mL beaker. Add 5 mL of 25% hydrochloric acid.

-

Reagent Addition: To the dissolved sample, add 1 mL of a 0.5% polyvinyl alcohol solution and 1-1.5 g of potassium iodide (KI). The solution will turn reddish-brown and become cloudy.

-

Titration: Titrate the solution with 0.1 mol/L sodium thiosulfate.

-

Endpoint: The endpoint is determined by a color change. The use of a platinum electrode can also aid in endpoint detection.

-

Note: The precipitation of elemental selenium can foul the electrode. The addition of polyvinyl alcohol acts as a dispersant to mitigate this.[8]

Role in Biological Signaling Pathways

Sodium selenite has been shown to influence several critical cellular signaling pathways.

WNT/β-Catenin Signaling Pathway in Osteoblasts

Sodium selenite can recover osteogenic activity reduced by oxidative stress (H₂O₂) in osteoblasts by affecting the WNT/β-catenin signaling pathway. It has been observed to recover the stabilization of β-catenin molecules that is otherwise decreased by H₂O₂.[2]

Caption: Sodium Selenite's role in WNT/β-catenin signaling.

Mitochondrial Biogenesis Signaling

In murine hippocampal neuronal cells, sodium selenite supplementation has been shown to activate mitochondrial biogenesis signaling pathways, which can protect cells against free radical-mediated damage.[3]

Caption: Mitochondrial biogenesis activation by Sodium Selenite.

PI3K Signaling Pathway and Insulin (B600854) Sensitivity

The effect of selenium in improving insulin sensitivity may be related to the phosphatidylinositol 3-kinase (PI3K) signaling pathway. In insulin-resistant rats, sodium selenite treatment was found to increase the mRNA levels of the PI3K regulatory subunit (PI3Kp85 alpha).[9]

Caption: Sodium Selenite's influence on the PI3K pathway.

Quantitative Data from Experimental Studies

The following tables summarize quantitative findings from studies on the effects of sodium selenite and related compounds.

Table 3: Effect of Sodium Hydroselenide (NaHSe) vs. Sodium Selenite on Selenoprotein Expression in HepG2 Cells

| Treatment | Change in Glutathione Peroxidase-1 (GPx-1) Expression |

| NaHSe (reduced form) | Significant increase |

| Sodium Selenite (oxidized form) | Significant decrease |

Data from a study on the pharmacological manipulation of selenoprotein expression.[7]

Table 4: Effect of Sodium Selenite on Osteogenic Markers in MC3T3-E1 Cells

| Treatment Concentration (µM) | Alkaline Phosphatase (ALP) Activity |

| 0 | Baseline |

| 0.1 | Increased |

| 0.2 | Increased |

| 0.4 | Increased |

| 0.8 | Increased |

| 1.6 | Increased |

| 3.2 | Increased |

Sodium selenite was shown to increase the mRNA expression levels of osteogenic transcriptional factors like osterix (OSX) and runt-related transcription factor 2 (Runx2), as well as terminal differentiation markers such as osteocalcin (B1147995) (OCN) and collagen 1α (Col1α).[2]

References

- 1. Biological Chemistry of Hydrogen Selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Selenite Promotes Osteoblast Differentiation via The WNT/ß-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenite stimulates mitochondrial biogenesis signaling and enhances mitochondrial functional performance in murine hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium this compound - Wikipedia [en.wikipedia.org]

- 5. diebodenkultur.boku.ac.at [diebodenkultur.boku.ac.at]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacology and Therapeutic Utility of Sodium Hydroselenide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. [Cell biological mechanism involved in the effect of sodium selenite on improving insulin sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydrogen Selenite in the Selenium Biogeochemical Cycle: A Technical Guide

Abstract: Selenium (Se) is a critical micronutrient for many organisms, including humans, yet it can be toxic at high concentrations. The biogeochemical cycling of selenium, which dictates its environmental mobility, bioavailability, and toxicity, is complex and involves multiple oxidation states. Hydrogen selenite (B80905) (HSeO₃⁻), the predominant form of selenium in acidic to neutral environments, occupies a central and highly reactive position in this cycle. It serves as a key substrate for biological uptake and a pivotal intermediate in numerous redox transformations. This technical guide provides an in-depth examination of the role of hydrogen selenite, detailing its chemical properties, its uptake and metabolism by plants and microorganisms, and the key transformations it undergoes. The document summarizes quantitative data on environmental concentrations and isotopic fractionation, outlines detailed experimental protocols for its analysis, and presents visual diagrams of critical pathways to support researchers, scientists, and drug development professionals in understanding this crucial selenium species.

Introduction to this compound's Role

The biogeochemical cycle of selenium involves the transformation and translocation of selenium through the lithosphere, hydrosphere, atmosphere, and biosphere. Selenium can exist in several oxidation states, primarily selenate (B1209512) (SeO₄²⁻, +6), selenite (SeO₃²⁻, +4), elemental selenium (Se⁰), and selenide (B1212193) (Se²⁻, -2). This compound (HSeO₃⁻), a protonated form of selenite, is particularly significant due to its prevalence in many soil and aquatic systems and its high reactivity.[1] It is a primary form of selenium taken up by plants and is a key intermediate in microbial metabolic pathways, including both assimilation into essential biomolecules and dissimilatory reduction for energy generation.[2][3] Understanding the behavior of this compound is therefore fundamental to assessing selenium's environmental fate and its impact on living organisms.

Chemical Speciation and Properties

Selenite exists in aqueous solutions as selenious acid (H₂SeO₃) and its conjugate bases, this compound (HSeO₃⁻) and selenite (SeO₃²⁻). The distribution among these species is pH-dependent. H₂SeO₃ is a weak diprotic acid. In weak acid to neutral soil and water, this compound (HSeO₃⁻) is a dominant and highly soluble form.[1][2] In the atmosphere, selenium dioxide (SeO₂), a product of fossil fuel combustion and volcanic activity, can dissolve in water to form selenious acid.[4]

As the +4 oxidation state, this compound is an intermediate in the redox continuum of selenium. It is formed by the reduction of selenate and can be further reduced to elemental selenium or selenide, or oxidized back to selenate, primarily through microbial activity.[3]

Biogeochemical Transformations of this compound

This compound is a critical node in the selenium cycle, connecting inorganic forms with the biosphere through various uptake and transformation pathways.

Plant Uptake and Assimilation

Plants absorb selenite species (HSeO₃⁻ and SeO₃²⁻) from the soil solution primarily through phosphate (B84403) transport channels in the roots.[2][5] Once inside the root cells, selenite is rapidly converted into organic selenium compounds, a process that limits its translocation to the shoots in its inorganic form.[1] This assimilation pathway involves a series of reduction steps within the chloroplasts. Selenite is reduced to selenide (Se²⁻), a highly reactive intermediate.[1][6] This reduction can occur non-enzymatically via glutathione (B108866) or enzymatically by sulfite (B76179) reductase.[1] The resulting selenide is then incorporated into the amino acid cysteine to form selenocysteine (B57510) (SeCys), the foundational block for selenoproteins and other organic selenium compounds.[5][7]

Microbial Metabolism

Microorganisms play a dominant role in the transformation of this compound in the environment through two primary metabolic pathways:

-

Assimilatory Reduction: Similar to plants, many microbes take up selenite and reduce it to selenide (Se²⁻) for the synthesis of essential selenocysteine-containing enzymes (selenoproteins).[3] This process incorporates selenium into the microbial biomass.

-

Dissimilatory Reduction: Certain anaerobic and facultative anaerobic bacteria can use selenite as a terminal electron acceptor in their respiration, analogous to how other bacteria use nitrate (B79036) or sulfate.[3][8] In this process, selenite is reduced to insoluble, elemental selenium (Se⁰), which often precipitates outside the cell as nanoparticles (SeNPs). This transformation is a key mechanism for the immobilization and detoxification of selenite in contaminated environments.[8]

Some microbes can further reduce elemental selenium to hydrogen selenide (H₂Se), a volatile and highly toxic gas.[3]

Overall Biogeochemical Cycling

This compound acts as a hub connecting various selenium pools. It can be formed from the weathering of Se-containing minerals and the oxidation of reduced Se species. Atmospheric deposition of SeO₂ also contributes to the selenite pool in surface waters and soils.[4] From this central position, it can be taken up by biota, reduced and immobilized as elemental selenium, or potentially oxidized to the more mobile selenate form in aerobic environments.

Quantitative Data Summary

Quantitative analysis of selenium species and their transformations is crucial for modeling biogeochemical cycles and assessing environmental risk.

Data Presentation

Table 1: Representative Environmental Concentrations of Selenium.

| Compartment | Species / Form | Concentration Range | Reference(s) |

|---|---|---|---|

| Atmosphere | Total Gaseous Se | 1 - 10 ng/m³ | [4] |

| Soil | Total Se (Average) | 0.1 - 0.7 mg/kg | [4] |

| Total Se (Clay Soils) | 0.8 - 2.0 mg/kg | [4] | |

| Total Se (Se-Deficient Belt, China) | < 0.125 mg/kg | [9] |

| Water | Selenite (Se IV) | µg/L to mg/L range (highly variable) |[10] |

Table 2: Selenium Isotope Fractionation (ε⁸²/⁷⁶Se) During Selenite Reduction. Isotopic fractionation provides insights into reaction mechanisms. The lighter isotopes (e.g., ⁷⁶Se) react preferentially, leading to an enrichment of heavier isotopes (e.g., ⁸²Se) in the remaining reactant pool.

| Reduction Process | Reductant / Organism | Isotope Effect (ε, ‰) | Reference(s) |

|---|---|---|---|

| Abiotic Reduction to Se⁰ | Sodium Sulfide (S/Se > 1.7) | -7.9 ± 0.3 | [11] |

| Abiotic Reduction to Se⁰ | Sodium Sulfide (S/Se < 1.7) | -10.1 ± 0.6 | [11] |

| Biotic Reduction | Selenium Reducing Bacteria | -7.8 ± 0.8 | [11] |

| Biotic Reduction | Sediment Slurry Microbes | -8.4 | [11] |

| Abiotic Reduction to Se⁰ | Hydroxylamine HCl (k⁷⁶/k⁸²) | 1.007 - 1.020 (ratio) |[12] |

Experimental Protocols

Accurate determination of this compound requires specialized analytical techniques to distinguish it from other selenium species, particularly selenate.

Sample Collection and Storage

For water samples, filtration (e.g., 0.45 µm) is required to separate dissolved species from particulate matter. To preserve speciation, samples should be stored at 4°C in the dark and analyzed promptly. Freezing can be used for longer-term storage, but care must be taken as it may alter speciation in some matrices.[13] For biological materials, freezing is recommended to minimize enzymatic transformations.[13]

Protocol: Speciation Analysis by IC-HG-AFS

Ion Chromatography coupled with Hydride Generation Atomic Fluorescence Spectrometry (IC-HG-AFS) is a highly sensitive method for the simultaneous determination of selenite, selenate, and other anionic selenium species.[14]

Principle:

-

Chromatographic Separation: An anion-exchange column separates selenite (Se IV) and selenate (Se VI) based on their different affinities for the stationary phase. A gradient of a basic eluent (e.g., NaOH) is typically used.

-

Post-Column Reaction (for Selenate): Selenate does not readily form a hydride. Therefore, after separation, the eluent containing selenate is mixed with a strong reducing agent (e.g., hydrobromic acid) at an elevated temperature to quantitatively reduce Se(VI) to Se(IV).

-

Hydride Generation: The eluent, now containing only Se(IV) species (original selenite and reduced selenate), is mixed with a reductant like sodium borohydride (B1222165) (NaBH₄) in an acidic medium. This reaction converts all Se(IV) to volatile hydrogen selenide (H₂Se) gas.

-

Detection: The H₂Se gas is stripped from the liquid phase and carried to an atomic fluorescence spectrometer. An excitation source causes the selenium atoms to fluoresce, and the emitted light is detected, providing a highly sensitive and selective signal.

Detailed Methodology:

-

Instrumentation: Ion chromatograph with an anion-exchange column (e.g., Dionex AS-16), a post-column reaction module (heated coil), a hydride generator, and an atomic fluorescence spectrometer.[14]

-

Reagents:

-

Eluent: Sodium hydroxide (B78521) (NaOH) gradient (e.g., 17.5–100 mmol/L).[14]

-

Post-Column Reductant: 5.8 mol/L Hydrobromic acid (HBr).[14]

-

Hydride Reductant: Sodium borohydride (NaBH₄) stabilized in NaOH.

-

Carrier Acid: Hydrochloric acid (HCl).

-

-

Procedure:

-

Prepare calibration standards for selenite and selenate in deionized water.

-

Inject a known volume (e.g., 1 mL) of the sample or standard into the IC system.[14]

-

Run the NaOH gradient to separate the selenium species. Selenite will elute before selenate.

-

The column effluent is directed to the post-column reactor where it mixes with HBr at ~100°C to reduce any selenate.

-

The stream then enters the hydride generator, is mixed with NaBH₄ and HCl to generate H₂Se.

-

The H₂Se gas is separated from the liquid and swept into the AFS detector for quantification.

-

Quantify concentrations based on the peak areas of the calibration standards. The method can achieve detection limits in the low ng/L range.[14]

-

Conclusion and Future Directions

This compound is unequivocally a pivotal species in the global selenium cycle. Its chemical properties and intermediate redox state make it a highly dynamic component, readily participating in biotic and abiotic transformations that govern the mobility, bioavailability, and toxicity of selenium in the environment. It serves as the primary gateway for selenium entry into the food web through plant and microbial uptake and is central to detoxification mechanisms like microbial reduction to elemental selenium.

Despite significant progress, critical knowledge gaps remain. Future research should focus on:

-

In-situ Measurements: Developing and deploying sensors capable of real-time, in-situ measurements of selenite to better understand its dynamics in complex environments like the rhizosphere or sediment-water interfaces.

-

Bioavailability Models: Improving predictive models that link selenite speciation and concentration in soils and water to its actual uptake and accumulation in crops and wildlife.[15]

-

Climate Change Impacts: Investigating how changing environmental conditions (e.g., pH, redox potential, temperature) associated with climate change will affect the stability and transformation pathways of this compound.

References

- 1. The Integral Boosting Effect of Selenium on the Secondary Metabolism of Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microbial Transformations of Selenium Species of Relevance to Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium in the Environment, Metabolism and Involvement in Body Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curresweb.com [curresweb.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Chemistry of Hydrogen Selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Utilizing Phosphate Tailing-Based Compound Selenium Activator to Enhance Selenium Absorption and Fruit Quality in Citrus: Resource Utilization Strategy for Sustainable Agriculture [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Genesis of Hydrogen Selenite: A Technical Chronicle for Scientific Pioneers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery and history of hydrogen selenite (B80905) (HSeO₃⁻), an oxoanion of selenium that plays a crucial role in the element's biogeochemical cycle and has garnered interest in various scientific fields, including drug development. While the history of elemental selenium, discovered by Jöns Jacob Berzelius in 1817, is well-documented, the specific recognition and characterization of the hydrogen selenite ion are more nuanced, intertwined with the study of selenous acid and its salts. This document provides a comprehensive overview of the key milestones, physicochemical properties, and experimental methodologies related to this compound, tailored for a scientific audience.

The Discovery and Early Characterization

The formal "discovery" of this compound cannot be attributed to a single event but rather to the progressive understanding of selenous acid (H₂SeO₃) chemistry. Selenous acid, the primary oxoacid of selenium in the +4 oxidation state, is formed when selenium dioxide (SeO₂) dissolves in water. Early chemists working with selenium would have invariably produced solutions containing this compound.

The preparation of what we now know as sodium this compound involves the reaction of selenium dioxide with sodium hydroxide (B78521).[1] While Berzelius and his contemporaries worked extensively with selenium compounds, the specific isolation and characterization of a this compound salt, distinguishing it from the fully deprotonated selenite (SeO₃²⁻), came later with the development of more advanced analytical techniques. The existence of the this compound ion in aqueous solutions of selenous acid was confirmed through techniques like Raman spectroscopy, which allowed for the identification of the distinct vibrational frequencies of H₂SeO₃, HSeO₃⁻, and SeO₃²⁻ species.[2]

Physicochemical Properties of this compound

The this compound ion is the conjugate base of selenous acid. The properties of this ion are critical for understanding its behavior in both chemical and biological systems.

Acid-Base Properties

Selenous acid is a diprotic acid, and its dissociation occurs in two steps, with the this compound ion being the intermediate species. The equilibrium in aqueous solution is as follows:

H₂SeO₃ ⇌ H⁺ + HSeO₃⁻ (pKa₁) HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻ (pKa₂)

The acidity constants (pKa) are crucial for predicting the predominant selenium species at a given pH.

| Parameter | Value | Reference |

| pKa₁ (H₂SeO₃) | 2.62 | [3] |

| pKa₂ (HSeO₃⁻) | 8.32 | [3] |

Table 1: Acid dissociation constants of selenous acid at 25°C.

Spectroscopic Data

Vibrational spectroscopy has been instrumental in characterizing the this compound ion.

| Spectroscopic Technique | Species | Vibrational Mode | Frequency (cm⁻¹) |

| Raman Spectroscopy | HSeO₃⁻ | (not specified) | (not specified) |

| Infrared Spectroscopy | HSeO₃⁻ | (not specified) | (not specified) |

Table 2: Key spectroscopic data for the this compound ion. (Note: Specific vibrational frequencies for HSeO₃⁻ are often reported in the context of the full spectrum of selenous acid solutions and can be complex to isolate definitively without advanced computational analysis.)

Experimental Protocols

Synthesis of Sodium Selenite

A common method for the preparation of sodium selenite, which can be adapted to produce sodium this compound by controlling the stoichiometry, is as follows:

Objective: To synthesize sodium selenite from selenium dioxide and sodium hydroxide.

Materials:

-

Selenium dioxide (SeO₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Steel basin or appropriate reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve a predetermined amount of selenium dioxide in water within the steel basin to form a selenous acid solution.[4][5]

-

Slowly add a stoichiometric amount of sodium hydroxide to the selenous acid solution while stirring.[4][5] For sodium selenite (Na₂SeO₃), a 1:2 molar ratio of SeO₂ to NaOH is used. To favor the formation of sodium this compound (NaHSeO₃), a 1:1 molar ratio should be employed.

-

Adjust the pH of the solution as necessary. For the preparation of sodium selenite, the pH is typically adjusted to be between 7 and 14.[4][5]

-

The resulting solution contains the dissolved selenite salt. To obtain the solid product, the solution is subjected to evaporation and crystallization.[4][5]

-

The crystallized product is then heated and dried to yield the final sodium selenite (or sodium this compound) product.[4][5]

Characterization by Raman Spectroscopy

Objective: To identify the different selenium species (H₂SeO₃, HSeO₃⁻, SeO₃²⁻) in an aqueous solution of selenous acid using Raman spectroscopy.

Methodology:

-

Prepare aqueous solutions of selenous acid at various concentrations.[2]

-

Acquire photoelectric Raman spectra of each solution.[2]

-

Analyze the spectra to identify the characteristic vibrational frequencies for each species. The intensities of the bands corresponding to each species will vary with the concentration and pH of the solution.[2]

-

By comparing the spectra of solutions at different pH values (e.g., strongly acidic, neutral, and strongly alkaline), the vibrational frequencies can be assigned to H₂SeO₃, HSeO₃⁻, and SeO₃²⁻, respectively.[2]

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the metabolism of selenium. Inorganic selenium, primarily in the form of selenite, is taken up by cells and reduced to hydrogen selenide (B1212193) (H₂Se).[6][7] This process is a critical step for the subsequent incorporation of selenium into selenoproteins, which are vital for various biological functions, including antioxidant defense.

Below is a simplified diagram illustrating the central role of selenite in the selenium metabolic pathway.

Figure 1: Simplified pathway of selenite metabolism.

Conclusion

The story of this compound is one of gradual discovery, moving from an implicit presence in early selenium chemistry to a specifically identified and characterized ion with significant chemical and biological roles. For researchers in drug development and other scientific disciplines, a thorough understanding of its properties and synthesis is fundamental. The methodologies and data presented in this guide offer a solid foundation for further investigation into the applications of this important selenium species.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Selenous acid - Wikipedia [en.wikipedia.org]

- 4. CN101112999A - Preparation process of sodium selenate - Google Patents [patents.google.com]

- 5. CN101104520A - Process for producing sodium selenite - Google Patents [patents.google.com]

- 6. Biological Chemistry of Hydrogen Selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers | MDPI [mdpi.com]

A Tale of Two Selenium Hydrides: An In-depth Technical Guide to Hydrogen Selenite and Hydrogen Selenide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of selenium chemistry, two fundamental hydrides, hydrogen selenite (B80905) (more accurately known as selenous acid) and hydrogen selenide (B1212193), present a study in contrasts. While both are critical selenium-containing molecules, their distinct chemical structures and oxidation states give rise to vastly different properties, reactivities, and biological roles. This technical guide provides a comprehensive comparison of these two compounds, offering insights into their chemistry, synthesis, and applications, with a particular focus on their relevance to research and drug development.

Core Chemical and Physical Properties

A side-by-side comparison of the fundamental properties of selenous acid and hydrogen selenide reveals their divergent nature. Selenous acid is a solid, diprotic oxyacid, whereas hydrogen selenide is a highly toxic, gaseous hydride.

| Property | Hydrogen Selenite (Selenous Acid) | Hydrogen Selenide |

| Chemical Formula | H₂SeO₃ | H₂Se |

| Molar Mass | 128.97 g/mol [1] | 80.98 g/mol [2] |

| Appearance | White crystalline solid[3] | Colorless, flammable gas[2] |

| Odor | Odorless | Strong, unpleasant odor of decayed horseradish[4] |

| Melting Point | Decomposes at 70 °C[5] | -65.73 °C[2] |

| Boiling Point | Not applicable | -41.25 °C[2] |

| Solubility in Water | Very soluble[5] | 0.70 g/100 mL[2] |

| Acidity (pKa) | pKa₁ = 2.62, pKa₂ = 8.32[5] | pKa₁ = 3.89, pKa₂ = 11.0[2] |

Molecular Structure and Bonding

The arrangement of atoms and the nature of the chemical bonds within selenous acid and hydrogen selenide are central to their differing reactivities.

| Structural Parameter | This compound (Selenous Acid) | Hydrogen Selenide |

| Molecular Geometry | Pyramidal[1] | Bent[2] |

| Bonding | Covalent bonds between selenium and oxygen, with two hydroxyl groups. Structurally described as O=Se(OH)₂.[5] | Covalent bonds between selenium and two hydrogen atoms. |

| Bond Angle | O-Se-O angle is approximately 101°[6] | H-Se-H angle is 91°[2] |

| Bond Length | Se-O bond lengths vary depending on the specific bond (Se=O vs. Se-OH). | Se-H bond length is approximately 1.460 Å. |

| Hybridization | The selenium atom is sp³ hybridized. | The selenium atom is sp³ hybridized. |

Synthesis and Reactivity

The methods for preparing these two compounds are distinct, reflecting their different stabilities and chemical natures.

Synthesis

This compound (Selenous Acid):

Selenous acid is most commonly prepared by the dissolution of selenium dioxide in water.[5] It can also be synthesized by the oxidation of elemental selenium with nitric acid.[7]

Hydrogen Selenide:

Industrially, hydrogen selenide is produced by the direct reaction of elemental selenium with hydrogen gas at temperatures above 300 °C.[2] In the laboratory, it is typically generated by the hydrolysis of a metal selenide, such as aluminum selenide, with water or acid.[2]

Reactivity

This compound (Selenous Acid):

Selenous acid is a moderately strong oxidizing agent.[5] It can be reduced to elemental selenium by various reducing agents, including sulfur dioxide and hydrogen sulfide.[1][8] It reacts with bases to form selenite salts.

Hydrogen Selenide:

Hydrogen selenide is a strong reducing agent and is highly reactive.[9] It is thermally unstable and decomposes to its constituent elements at elevated temperatures. It reacts with oxidizing agents and can form metal selenides upon reaction with metal ions.

Biological Significance and Role in Drug Development

Both selenous acid and hydrogen selenide are pivotal in the biological chemistry of selenium, albeit with contrasting roles.

This compound (Selenous Acid):

As a primary water-soluble form of selenium, selenite is a common dietary supplement and is used in parenteral nutrition to prevent selenium deficiency.[10] In biological systems, selenite is readily reduced to hydrogen selenide. Due to its pro-oxidant properties at higher concentrations, selenite has been investigated for its potential as an anticancer agent.[11]

Hydrogen Selenide:

Hydrogen selenide is considered a central intermediate in selenium metabolism. It is the precursor for the biosynthesis of selenocysteine, the 21st proteinogenic amino acid, which is incorporated into vital antioxidant enzymes like glutathione (B108866) peroxidases. The controlled generation of hydrogen selenide from precursor molecules is an active area of research in drug development, with potential applications in delivering selenium to specific cellular targets.

Toxicity Profile

A critical distinction between these two compounds lies in their toxicity.

| Compound | Toxicity |

| This compound (Selenous Acid) | Highly toxic in excessive amounts. Ingestion can be fatal. Symptoms of selenium poisoning include nausea, vomiting, and neurological effects.[5] |

| Hydrogen Selenide | Extremely toxic gas and the most toxic selenium compound.[2] It is a severe irritant to the eyes and respiratory system. |

Experimental Protocols

Preparation of Selenous Acid from Selenium Dioxide

Methodology:

-

Carefully add a known mass of selenium dioxide (SeO₂) to a beaker containing deionized water. The reaction is exothermic, so the addition should be done slowly and with stirring.

-

Continue stirring until all the selenium dioxide has dissolved.

-

The resulting solution is an aqueous solution of selenous acid (H₂SeO₃).

-

For crystalline selenous acid, the solution can be carefully evaporated to induce crystallization.

Generation of Hydrogen Selenide from Aluminum Selenide

Methodology (to be performed in a well-ventilated fume hood with appropriate safety precautions):

-

Place a small amount of aluminum selenide (Al₂Se₃) in a reaction flask.

-

The flask should be equipped with a gas inlet and outlet. The outlet should be connected to a trapping solution (e.g., a solution of a base) to neutralize any excess H₂Se.

-

Slowly add water or a dilute acid to the aluminum selenide via a dropping funnel.

-

Hydrogen selenide gas will be generated. The flow of gas can be controlled by the rate of addition of the aqueous solution.

Conclusion

This compound (selenous acid) and hydrogen selenide are two faces of selenium hydride chemistry, each with a unique and significant profile. Selenous acid, the more oxidized and stable of the two, serves as a key source of selenium and a versatile oxidizing agent. In contrast, hydrogen selenide, a highly reactive and toxic gas, is the central hub of selenium metabolism, essential for the synthesis of selenoproteins that are fundamental to cellular antioxidant defense. For researchers and professionals in drug development, a thorough understanding of the distinct properties and reactivities of these two compounds is paramount for harnessing the therapeutic potential of selenium while mitigating its inherent risks. The continued exploration of their chemistry will undoubtedly unlock new avenues for the design of novel selenium-based therapeutics and research tools.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Hydrogen selenide - Wikipedia [en.wikipedia.org]

- 3. Selenous Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Selenous acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Selenous Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 9. Hydrogen selenide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. Selenious Acid | H2SeO3 | CID 1091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Selenite and selenate inhibit human lymphocyte growth via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Hydrogen Selenite in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of hydrogen selenite (B80905) (HSeO₃⁻) in aqueous solutions. Hydrogen selenite is a critical intermediate in various chemical and biological processes, and understanding its formation is paramount for research in environmental science, toxicology, and drug development. This document outlines the fundamental chemical equilibria, presents quantitative data on dissociation constants, details experimental protocols for characterization, and illustrates key pathways and workflows.

Core Principles: The Dissociation of Selenous Acid

The formation of this compound in water is primarily governed by the dissociation of selenous acid (H₂SeO₃). Selenous acid is a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner. The dissolution of selenium dioxide (SeO₂) in water readily forms selenous acid.[1]

The first dissociation releases a proton to form the this compound ion (HSeO₃⁻). The second dissociation releases another proton from this compound to form the selenite ion (SeO₃²⁻). These equilibria can be represented as follows:

First Dissociation: H₂SeO₃(aq) ⇌ H⁺(aq) + HSeO₃⁻(aq)

Second Dissociation: HSeO₃⁻(aq) ⇌ H⁺(aq) + SeO₃²⁻(aq)

The relative concentrations of these three selenium species (H₂SeO₃, HSeO₃⁻, and SeO₃²⁻) are dependent on the pH of the aqueous solution. At low pH, the undissociated selenous acid is the dominant species. As the pH increases, deprotonation occurs, leading to the formation of this compound. At even higher pH values, the selenite ion becomes the predominant species.

Quantitative Data: Dissociation Constants of Selenous Acid

The equilibrium position of the dissociation reactions is quantified by the acid dissociation constants, Ka₁ and Ka₂, and their corresponding logarithmic forms, pKa₁ and pKa₂. These values are crucial for predicting the speciation of selenite in aqueous solutions at a given pH. The table below summarizes the reported dissociation constants for selenous acid at or near 25°C.

| Parameter | Value | Reference |

| First Dissociation Constant (Ka₁) | 2.4 x 10⁻³ | [2] |

| 3.0 x 10⁻³ | [3] | |

| Second Dissociation Constant (Ka₂) | 4.8 x 10⁻⁹ | [2] |

| 5.0 x 10⁻⁸ | [3] | |

| pKa₁ | 2.62 | [1] |

| pKa₂ | 8.32 | [1] |

Note: The exact values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.

Factors Influencing this compound Formation

Effect of pH

As dictated by the Henderson-Hasselbalch equation, the pH of the solution is the most critical factor in determining the concentration of this compound. The maximum concentration of HSeO₃⁻ is present when the pH is between pKa₁ and pKa₂.

Effect of Temperature

The dissociation of an acid is an equilibrium process, and as such, the dissociation constants are temperature-dependent. The relationship between the equilibrium constant (K) and temperature (T) is described by the van 't Hoff equation, which relates the change in the equilibrium constant to the standard enthalpy change (ΔH°) of the reaction. While specific studies detailing the temperature dependence of selenous acid pKa values are not abundant in readily available literature, the general principle holds that an increase in temperature will favor an endothermic dissociation process and oppose an exothermic one.

Effect of Ionic Strength

The ionic strength of a solution, a measure of the total concentration of ions, can influence the activity of the ions involved in the equilibrium, thereby affecting the dissociation constants.[4][5][6] The Debye-Hückel theory describes how the activity coefficients of ions decrease with increasing ionic strength.[4] This "ionic atmosphere" effect can lead to an increase in the apparent dissociation of a weak acid.[4] For precise determinations of thermodynamic equilibrium constants, measurements are often extrapolated to zero ionic strength.

Experimental Protocols for Characterization

Several analytical techniques can be employed to study the formation of this compound and determine the dissociation constants of selenous acid.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7][8]

Principle: A solution of selenous acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of selenous acid (e.g., 0.1 M) by dissolving a known mass of selenium dioxide in deionized water.

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M). Ensure it is carbonate-free.

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the selenous acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

The first equivalence point (V₁) and the second equivalence point (V₂) are identified as the points of steepest inflection on the curve.

-

pKa₁ is the pH at which half of the volume of the first equivalence point (V₁/2) of NaOH has been added.

-

pKa₂ is the pH at which the volume of NaOH added is halfway between the first and second equivalence points ((V₁ + V₂)/2).

-

For more accurate determination of the equivalence points, a first or second derivative plot of the titration curve can be generated.

-

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the different selenium species (H₂SeO₃, HSeO₃⁻, and SeO₃²⁻) exhibit distinct molar absorptivities at a specific wavelength.[2][9][10]

Principle: The absorbance of a solution of selenous acid is measured at various pH values while keeping the total selenium concentration constant. By analyzing the change in absorbance as a function of pH, the pKa can be determined.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 10).

-

Preparation of Selenite Solutions: Prepare a stock solution of selenous acid. For each measurement, add a small, constant volume of the stock solution to a known volume of each buffer solution to create a series of solutions with the same total selenite concentration but different pH values.

-

Spectrophotometric Measurement:

-

For each solution, record the UV-Vis spectrum over a relevant wavelength range.

-

Identify a wavelength where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH.

-

The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.[10]

-

Raman Spectroscopy

Raman spectroscopy is a powerful, non-invasive technique that provides information about the vibrational modes of molecules and can be used to identify and quantify different selenite species in solution.[11][12][13][14][15]

Principle: Different selenite species (H₂SeO₃, HSeO₃⁻, and SeO₃²⁻) have unique vibrational frequencies that result in distinct peaks in the Raman spectrum. By monitoring the changes in the intensity of these peaks as a function of pH, the dissociation equilibria can be studied.

Detailed Methodology:

-

Sample Preparation: Prepare a series of selenous acid solutions at different pH values, similar to the UV-Vis spectrophotometry method.

-

Raman Analysis:

-

Acquire the Raman spectrum for each sample using a Raman spectrometer.

-

The laser excitation wavelength, power, and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Analysis:

-

Identify the characteristic Raman bands for H₂SeO₃, HSeO₃⁻, and SeO₃²⁻.

-

The intensity of these bands is proportional to the concentration of the respective species.

-

Plot the relative intensities of the characteristic peaks as a function of pH to observe the speciation changes and determine the pKa values.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Dissociation equilibrium of selenous acid in aqueous solution.

Experimental Workflow

Caption: General experimental workflow for studying selenite speciation.

References

- 1. chem.fsu.edu [chem.fsu.edu]

- 2. pharmaguru.co [pharmaguru.co]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 8. web.mit.edu [web.mit.edu]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. youtube.com [youtube.com]

- 11. endress.com [endress.com]

- 12. mdpi.com [mdpi.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Dissociation of Selenous Acid to Hydrogen Selenite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dissociation of selenous acid (H₂SeO₃) into hydrogen selenite (B80905) (HSeO₃⁻). This equilibrium is a fundamental chemical property that significantly influences the biological activity and therapeutic potential of inorganic selenium compounds. Understanding this process is critical for researchers in pharmacology, toxicology, and drug development.

Quantitative Data on Selenous Acid Dissociation

Selenous acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The first dissociation yields hydrogen selenite, and the second, which is less significant under physiological conditions, yields the selenite ion (SeO₃²⁻). The equilibrium for the first dissociation is the focus of this guide.

The dissociation can be represented by the following equation:

H₂SeO₃ ⇌ H⁺ + HSeO₃⁻

The acid dissociation constant (Ka) and its logarithmic form, pKa, quantify the extent of this dissociation.

| Parameter | Value (at 25°C) | Reference(s) |

| First Dissociation | ||

| pKa₁ | 2.62 | |

| Ka₁ | 2.4 x 10⁻³ | |

| Second Dissociation | ||

| pKa₂ | 8.32 | |

| Ka₂ | 4.8 x 10⁻⁹ |

Experimental Protocols for Determining Dissociation Constants

The determination of acid dissociation constants is a cornerstone of physical chemistry. Several robust methods can be employed for this purpose. Below are detailed methodologies for three common experimental approaches.

Potentiometric Titration

This is a highly accurate and widely used method for determining pKa values.

Principle: A solution of the weak acid (selenous acid) is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the midpoint of the titration curve's buffer region.

Materials:

-

Selenous acid solution of known concentration (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beakers

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Pipette a known volume (e.g., 25.00 mL) of the selenous acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the selenous acid solution.

-

Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the standardized NaOH solution from the buret.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.

-

The pKa₁ is the pH at exactly half the volume of the first equivalence point.

Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The acidic (H₂SeO₃) and basic (HSeO₃⁻) forms of the compound have different molar absorptivities at certain wavelengths. By measuring the absorbance of solutions at various known pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

-

Stock solution of selenous acid

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 1.5 to 4.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a series of solutions with a constant total concentration of selenous acid but varying pH by diluting the stock solution in the different buffer solutions.

-

Prepare two additional solutions: one at a very low pH (e.g., pH 1) where the species is almost entirely H₂SeO₃, and one at a pH where the species is predominantly HSeO₃⁻ (e.g., pH 5).

-

Record the UV-Vis absorbance spectra for all prepared solutions.

-

Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms is maximal.

-

Measure the absorbance of all the buffered solutions at this chosen wavelength.

-

The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the following equation can be used: pKa = pH + log [(A - A_B) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic form.

Conductometry

This method relies on the change in electrical conductivity of a solution as the concentration of ions changes during a reaction.

Principle: As selenous acid is a weak electrolyte, it partially dissociates into ions. During titration with a strong base, the highly mobile H⁺ ions are replaced by the less mobile Na⁺ ions, causing an initial decrease in conductivity. After the equivalence point, the excess of highly mobile OH⁻ ions from the strong base causes a sharp increase in conductivity. The equivalence point is determined from the intersection of the two lines in the conductivity plot.

Materials:

-

Selenous acid solution of known concentration

-

Standardized sodium hydroxide solution

-

Conductivity meter and probe

-

Buret

-

Magnetic stirrer and stir bar

-

Beakers

-

Deionized water

Procedure:

-

Calibrate the conductivity meter using a standard KCl solution.

-

Pipette a known volume of the selenous acid solution into a beaker.

-

Immerse the conductivity probe in the solution.

-

Record the initial conductivity.

-

Add the NaOH solution in small, constant increments from the buret, recording the conductivity after each addition.

-

Continue the titration beyond the equivalence point.

-

Plot the conductivity (corrected for volume changes) against the volume of NaOH added.

-

The plot will consist of two lines with different slopes. The intersection of these lines gives the equivalence volume.

-

The dissociation constant (Ka) can be calculated from the conductivity at the start of the titration and at the equivalence point, but this method is generally more suited for determining the equivalence point rather than the pKa directly for weak acids.

Biological Relevance and Signaling Pathways

The dissociation of selenous acid to this compound is of paramount importance in biological systems. The speciation of inorganic selenium dictates its uptake, metabolism, and interaction with cellular components.

At physiological pH (around 7.4), which is significantly higher than the pKa₁ of 2.62, selenous acid will exist almost entirely as the this compound ion (HSeO₃⁻). This anionic form is a key player in the biological effects of inorganic selenium.

This compound is a precursor for the synthesis of selenoproteins, which are crucial for antioxidant defense and redox signaling. One of the most important families of selenoproteins is the glutathione (B108866) peroxidases (GPxs), which catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage.

The intracellular reduction of this compound is a critical step. It is believed to react with thiols, such as glutathione (GSH), to form selenodiglutathione (B1680944) (GS-Se-SG), which is then further reduced to hydrogen selenide (B1212193) (H₂Se). Hydrogen selenide is the central selenium species for the synthesis of selenocysteine, the 21st proteinogenic amino acid, which is incorporated into selenoproteins.

The availability of this compound, and thus the initial dissociation of selenous acid, is the first step in a cascade of events that influence cellular signaling pathways. For example, selenium compounds have been shown to modulate the activity of protein kinases and transcription factors involved in cell proliferation and apoptosis, which is a cornerstone of their potential as anticancer agents.

Caption: Dissociation of selenous acid and its subsequent intracellular metabolic pathway.

An In-depth Technical Guide to the Molecular Geometry and Bonding of Hydrogen Selenite (HSeO₃⁻)

Abstract

The hydrogen selenite (B80905) ion (HSeO₃⁻), the conjugate base of selenous acid, is a crucial selenium oxoanion involved in numerous chemical and biological systems.[1][2] Understanding its three-dimensional structure and the nature of its chemical bonds is fundamental for predicting its reactivity, stability, and interactions. This technical guide provides a comprehensive analysis of the molecular geometry, VSEPR theory application, orbital hybridization, and bonding characteristics of the hydrogen selenite ion. It consolidates quantitative data from various experimental techniques, details the underlying experimental protocols, and utilizes visualizations to illustrate key structural and procedural concepts.

Molecular Geometry and VSEPR Theory

The geometry of the this compound ion can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central selenium (Se) atom is bonded to three oxygen (O) atoms, one of which is protonated, and it also possesses one non-bonding lone pair of electrons.

-

Lewis Structure and Electron Counting: The HSeO₃⁻ ion has a total of 26 valence electrons:

-

1 from Hydrogen (H)

-

6 from Selenium (Se)

-

18 from three Oxygen (O) atoms (3 x 6)

-

1 from the negative charge

-

-

VSEPR Model: The central selenium atom has four electron domains: three bonding pairs (one Se-OH, two Se-O) and one lone pair. This arrangement corresponds to an AX₃E₁ model.

-

Electron and Molecular Geometry:

-

The four electron domains arrange themselves in a tetrahedral electron geometry to minimize repulsion.

-

The resulting molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal . The lone pair occupies one of the tetrahedral vertices, causing the three oxygen atoms to be pushed downwards.

-

-